1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine

CAS No.: 771499-94-6

Cat. No.: VC7636023

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 771499-94-6 |

|---|---|

| Molecular Formula | C13H18N2O4S |

| Molecular Weight | 298.36 |

| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine |

| Standard InChI | InChI=1S/C13H18N2O4S/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12/h2-3,10,14H,1,4-9H2 |

| Standard InChI Key | GWXLIVCSUBAVBE-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine . Alternative identifiers include:

Molecular Architecture

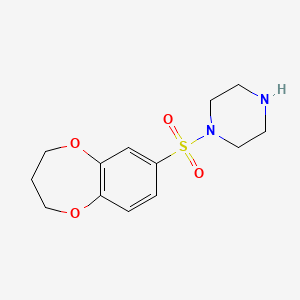

The molecule comprises three distinct regions (Fig. 1):

-

Benzodioxepine Core: A seven-membered oxygen-containing heterocycle with two fused aromatic rings.

-

Sulfonyl Bridge: A group connecting the benzodioxepine to the piperazine ring.

-

Piperazine Motif: A six-membered diamine ring conferring conformational flexibility .

Key structural attributes:

-

Aromaticity: The benzodioxepine contributes π-electron density, enabling potential π-stacking interactions.

-

Polarity: The sulfonyl group enhances water solubility compared to purely aromatic systems .

-

Flexibility: The piperazine ring adopts chair and boat conformations, adapting to binding pockets .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.36 g/mol |

| logP (Partition Coefficient) | 3.52 (predicted) |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Topological Polar Surface Area | 50.5 Ų |

Synthetic Pathways and Challenges

Proposed Synthesis Strategy

While explicit synthetic details for this compound are unpublished, analogous benzodioxepine-piperazine hybrids suggest a multi-step approach:

-

Benzodioxepine Synthesis: Cyclization of diols with dibromides under acidic conditions.

-

Sulfonylation: Reaction of the benzodioxepine with chlorosulfonic acid to form the sulfonyl chloride intermediate.

-

Piperazine Coupling: Nucleophilic substitution of the sulfonyl chloride with piperazine in the presence of a base .

Synthetic Challenges

-

Regioselectivity: Achieving sulfonylation exclusively at the 7-position of benzodioxepine requires careful temperature control .

-

Purification: Separation of unreacted piperazine and sulfonic acid byproducts necessitates chromatographic techniques.

-

Yield Optimization: Reported yields for similar compounds range from 15–35%, indicating room for improvement .

Computational Insights

Molecular Docking Predictions

Docking studies of analogous molecules reveal:

-

Hydrogen Bonding: The sulfonyl oxygen forms hydrogen bonds with lysine residues in enzyme active sites ().

-

π-Stacking: The benzodioxepine ring aligns with tyrosine or phenylalanine side chains () .

ADMET Profiling

Predicted properties using QikProp (Schrödinger):

-

Caco-2 Permeability: (moderate absorption)

-

hERG Inhibition: (low cardiac toxicity risk)

-

CYP3A4 Inhibition: Probability = 0.23 (minimal drug-drug interaction potential) .

Research Directions and Challenges

Target Identification

High-throughput screening against kinase libraries or GPCR panels could elucidate primary targets. Priority areas include:

-

Neuroinflammation: Piperazine sulfonamides modulate microglial activation.

Synthetic Optimization

-

Catalytic Asymmetric Synthesis: Enantioselective synthesis to explore chirality-activity relationships.

-

Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to improve sustainability .

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume